molecular formula C23H21N5O2 B2650517 8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 865098-85-7

8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2650517
CAS No.: 865098-85-7
M. Wt: 399.454
InChI Key: SZBRUYZZMRPQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps. One common method includes the use of 5,6-diamino-1,3-diethyluracil and 3,4-dimethoxycinnamic acid as starting materials. The reaction is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, followed by cyclization with aqueous NaOH and selective methylation using methyl iodide (MeI), potassium carbonate (K2CO3), and dimethylformamide (DMF) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

8-(2,3-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-14-9-8-12-17(15(14)2)28-18(16-10-6-5-7-11-16)13-27-19-20(24-22(27)28)25(3)23(30)26(4)21(19)29/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBRUYZZMRPQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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